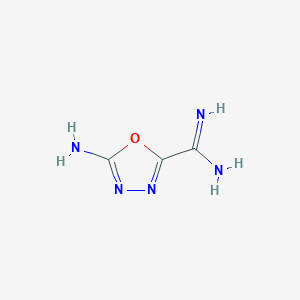
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” belongs to the class of organic compounds known as halobenzoic acids. These are benzoic acids carrying one or more halogen atoms on the benzene ring .
Synthesis Analysis
While specific synthesis methods for “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” are not available, similar compounds are often synthesized via reactions like Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Applications De Recherche Scientifique
Antimicrobial Activity
- Hydrazones derived from 4-fluorobenzoic acid hydrazide, a related compound, have shown promising antimycobacterial activity against strains of Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).
Organic Electronics
- Halobenzoic acids, including 4-fluorobenzoic acid, have been used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity and thus enhancing the efficiency of organic solar cells (Tan et al., 2016).
Synthesis of New Biological Molecules
- Fluorine-containing thiadiazolotriazinones, synthesized using 4-fluorobenzoic acid and related compounds, have been evaluated as potential antibacterial agents (Holla, Bhat, & Shetty, 2003).
Chemical Synthesis and Process Development
- Research has been conducted on the kilogram-scale synthesis of 2,4-Dichloro-5-fluorobenzoic Acid using continuous-flow processes, showcasing advancements in chemical manufacturing techniques (Guo, Yu, & Yu, 2018).
Biodegradation Studies
- The biodegradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707, which generates 4-fluorobenzoate as a major metabolite, provides insights into the environmental fate and microbial processing of fluorinated compounds (Murphy, Quirke, & Balogun, 2008).
Mécanisme D'action
Target of Action
Similar compounds have been known to target hemoglobin subunit alpha and hemoglobin subunit beta .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
Result of Action
Similar compounds have been known to participate in suzuki–miyaura cross-coupling reactions , which could potentially lead to the formation of new carbon-carbon bonds.
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, which similar compounds have been involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
4-(3,5-dichlorophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZWPYCVSZJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691279 |
Source


|
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid | |
CAS RN |
1261913-97-6 |
Source


|
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)
![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)


acetic acid](/img/structure/B1393714.png)





